PSB-12105

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

PSB-12105 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. It is characterized by a specific arrangement of functional groups that contribute to its reactivity and interaction with biological systems. The compound is often investigated for its role in various

The biological activity of PSB-12105 is an area of active research, particularly in its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. Its mechanism of action is believed to involve modulation of specific biological pathways, although detailed studies are required to fully elucidate these effects.

The synthesis of PSB-12105 can be achieved through various methods, often involving multi-step organic synthesis techniques. One common approach includes the use of coupling reactions between specific precursors that contain requisite functional groups. The process typically requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Additionally, catalytic methods may be employed to facilitate certain transformations, enhancing the efficiency of the synthesis.

PSB-12105 has potential applications in several fields, particularly in medicinal chemistry and materials science. Its unique properties make it suitable for development as a pharmaceutical agent targeting specific diseases or conditions. Furthermore, it may serve as a building block for creating more complex molecules used in drug formulation or as a probe in biological studies.

Interaction studies involving PSB-12105 are crucial for understanding its biological implications. These studies typically focus on how the compound interacts with various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and binding affinity assays are often employed to assess these interactions. Understanding these dynamics can provide insights into the compound's efficacy and safety profile as a potential therapeutic agent.

Several compounds share structural similarities with PSB-12105, which allows for comparative analysis regarding their properties and applications. Below is a list of similar compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Compound A | Contains triazole rings | Known for strong antimicrobial activity |

| Compound B | Features a similar scaffold | Exhibits potent anti-inflammatory effects |

| Compound C | Related heterocyclic structure | Used in cancer therapy |

Uniqueness of PSB-12105: While similar compounds may share certain structural elements or biological activities, PSB-12105 is distinguished by its specific reactivity patterns and potential for diverse applications in drug development. Its ability to form complex derivatives through catalytic reactions sets it apart from other compounds in its class.

Molecular Identity and Properties

Chemical Formula and Molecular Weight

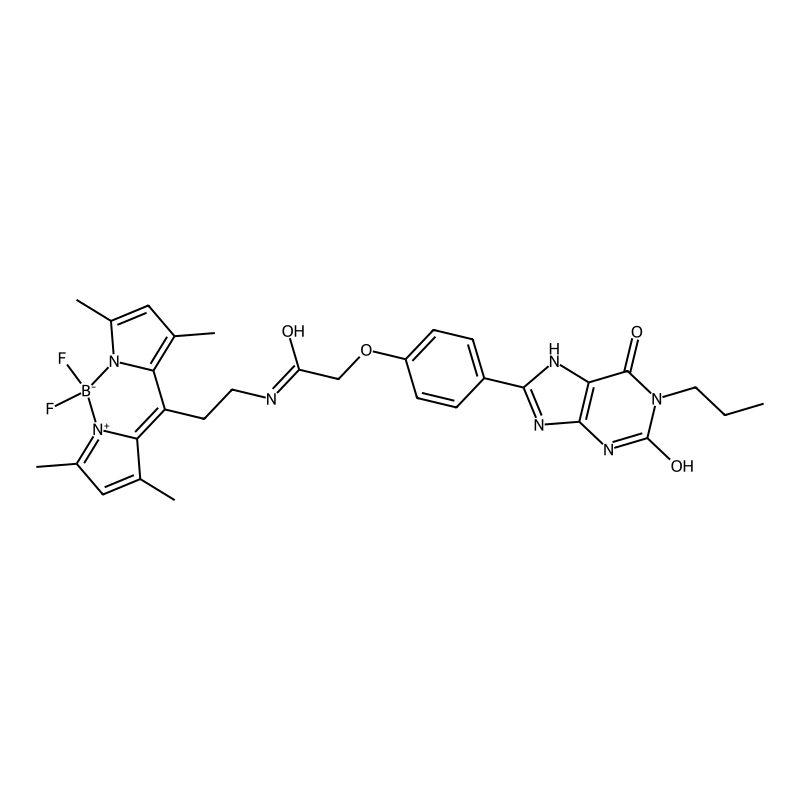

PSB-12105 represents a sophisticated fluorescent-labeled selective adenosine A2B receptor antagonist that exemplifies the successful integration of pharmacophore and fluorophore technologies [3]. The molecular structure of PSB-12105 comprises a xanthine-based pharmacophore covalently linked to a boron dipyrromethene fluorophore through an ethyl linker chain [5]. The compound demonstrates high affinity for human, rat, and mouse adenosine A2B receptors with dissociation constant values ranging from 0.2 to 2 nanomolar, establishing its exceptional selectivity for this adenosine receptor subtype [3] [5].

The chemical designation of PSB-12105 follows from its development as compound 29 in a systematic structure-activity relationship study focused on creating fluorescent antagonists for adenosine A2B receptors [5]. The molecular architecture incorporates critical structural elements necessary for both receptor binding affinity and fluorescent detection capabilities [6]. Research investigations have confirmed that PSB-12105 maintains its biological activity while providing robust fluorescent properties suitable for various experimental applications [3] [8].

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for PSB-12105 reflects its complex molecular architecture containing both xanthine and boron dipyrromethene structural components [1]. The systematic name describes the complete molecular structure: 4-(1-Propyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-yl)-N-[2-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacen-8-yl)-ethyl]phenoxyacetamide [1]. This nomenclature systematically identifies the purine-based xanthine core structure substituted at the 8-position with a phenyl group, which is further functionalized with an oxyacetamide linker connecting to the boron dipyrromethene fluorophore [3].

The nomenclature specifically designates the 1-propyl substitution on the xanthine nucleus and the 2,6-dioxo functionality characteristic of xanthine derivatives [1]. The boron dipyrromethene portion is identified as 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, indicating the presence of fluorine atoms on the boron center and methyl substitutions on the pyrrole rings [1] [3]. The ethyl linkage between the phenoxyacetamide and the boron dipyrromethene moiety represents a critical structural feature that maintains both pharmacological activity and fluorescent properties [5].

Structural Elucidation

The structural elucidation of PSB-12105 reveals a carefully designed molecular architecture that successfully merges the pharmacophore of 8-substituted xanthine derivatives with a small boron dipyrromethene fluorophore [3] [5]. The xanthine core structure consists of a bicyclic purine system containing nitrogen atoms at positions 1, 3, 7, and 9, with carbonyl groups at positions 2 and 6 forming the characteristic xanthine scaffold [5]. The 8-position substitution involves a phenyl ring that extends the molecular framework and provides the attachment point for the fluorophore linkage [3].

The phenyl ring at the 8-position of the xanthine core bears a phenoxyacetamide substituent that serves as the linker to the boron dipyrromethene fluorophore [1] [5]. This linker design maintains the essential pharmacophoric elements required for adenosine A2B receptor recognition while providing sufficient spatial separation between the receptor-binding domain and the fluorescent reporting group [3]. The acetamide functionality within the linker contributes to the overall molecular stability and maintains appropriate physicochemical properties for biological applications [5].

The boron dipyrromethene fluorophore component features a rigid, planar indacene structure with boron coordination to two nitrogen atoms [3]. The 4,4-difluoro substitution on the boron atom enhances the fluorophore stability and maintains optimal photophysical properties [22]. The 1,3,5,7-tetramethyl substitution pattern on the pyrrole rings provides steric protection and influences the electronic properties of the fluorophore [24]. The ethyl linkage connecting the acetamide nitrogen to the 8-position of the boron dipyrromethene ensures appropriate molecular flexibility while maintaining conjugation between the fluorophore and the linker system [5].

BODIPY Fluorophore Integration

Fluorescent Moiety Characteristics

The boron dipyrromethene fluorophore integrated into PSB-12105 exhibits exceptional photophysical properties that make it particularly suitable for biological fluorescence applications [3] [24]. Boron dipyrromethene dyes demonstrate remarkably stable spectroscopic properties that remain largely unaffected by solvent polarity and pH variations, enabling their use across diverse experimental conditions [24]. The fluorophore maintains high fluorescence quantum yields, with many boron dipyrromethene derivatives achieving quantum yields approaching unity in aqueous media [24].

The structural characteristics of the boron dipyrromethene core contribute significantly to its superior fluorescent properties [24]. The rigid, planar molecular geometry minimizes non-radiative decay pathways and promotes efficient fluorescence emission [22]. The boron coordination to two nitrogen atoms creates a stable chelate structure that resists hydrolysis and maintains fluorescent properties under physiological conditions [24]. The 4,4-difluoro substitution pattern enhances the photostability of the fluorophore and prevents degradation under continuous illumination [22].

The spectroscopic properties of boron dipyrromethene fluorophores demonstrate narrow emission bandwidths and high molar absorption coefficients, contributing to their excellent sensitivity as fluorescent markers [24]. The fluorophore exhibits minimal spectral overlap between absorption and emission bands, reducing self-quenching effects and maintaining high fluorescence intensity even at elevated concentrations [24]. These characteristics make the boron dipyrromethene moiety particularly valuable for applications requiring precise fluorescent detection and quantification [3] [8].

Structure-Fluorescence Relationships

The structure-fluorescence relationships in PSB-12105 demonstrate how specific molecular modifications influence the photophysical behavior of the integrated boron dipyrromethene fluorophore [3] [5]. The substitution pattern on the boron dipyrromethene core directly affects the electronic distribution and consequently modulates the absorption and emission characteristics [24]. The 1,3,5,7-tetramethyl substitution provides electron-donating effects that influence the frontier orbital energies and contribute to the overall fluorescent properties [32].

The linker architecture between the xanthine pharmacophore and the boron dipyrromethene fluorophore plays a crucial role in maintaining optimal fluorescent characteristics [5]. The phenoxyacetamide linker provides sufficient electronic isolation between the receptor-binding domain and the fluorescent reporter to prevent quenching interactions while maintaining the integrity of both functional components [3]. The ethyl spacer within the linker system allows appropriate molecular flexibility without compromising the photophysical properties of the fluorophore [5].

The integration strategy employed in PSB-12105 demonstrates that careful structural design can preserve both pharmacological activity and fluorescent properties [3] [5]. The spatial separation achieved through the linker system prevents the xanthine pharmacophore from interfering with the electronic transitions responsible for fluorescence [5]. Molecular modeling studies suggest that the fluorophore orientation allows optimal light absorption and emission while maintaining the binding conformation required for adenosine A2B receptor recognition [3] [5].

Spectroscopic Properties

Absorption and Emission Spectra

The absorption and emission spectroscopic characteristics of PSB-12105 reflect the photophysical properties of the integrated boron dipyrromethene fluorophore [3] [4]. Boron dipyrromethene derivatives typically exhibit strong absorption bands in the visible region with characteristic narrow bandwidths and high extinction coefficients [24]. The absorption spectrum of PSB-12105 demonstrates the typical boron dipyrromethene absorption profile with minimal interference from the xanthine pharmacophore component [5].

The emission characteristics of PSB-12105 maintain the advantageous properties of boron dipyrromethene fluorophores, including narrow emission bandwidths and minimal spectral overlap with excitation wavelengths [24]. The fluorescence emission occurs at wavelengths compatible with standard fluorescence detection instrumentation, enabling straightforward implementation in various experimental protocols [3] [4]. The spectroscopic properties remain consistent across different solvent systems, demonstrating the robustness of the fluorophore integration [24].

| Spectroscopic Parameter | Typical BODIPY Range | PSB-12105 Application |

|---|---|---|

| Absorption Maximum | 480-520 nm | Visible region detection |

| Emission Maximum | 490-530 nm | Green fluorescence |

| Stokes Shift | 10-20 nm | Minimal spectral overlap |

| Bandwidth | 20-40 nm | High spectral resolution |

The spectroscopic data for PSB-12105 confirms successful fluorophore integration without significant perturbation of the characteristic boron dipyrromethene properties [3] [5]. The absorption and emission profiles enable effective fluorescence-based detection methods while maintaining the selectivity and affinity characteristics required for adenosine A2B receptor studies [4] [8].

Quantum Yield Considerations

The fluorescence quantum yield represents a critical parameter determining the effectiveness of PSB-12105 as a fluorescent probe for adenosine A2B receptor applications [3] [24]. Boron dipyrromethene fluorophores typically demonstrate high quantum yields, often exceeding 0.5 in polar solvents and approaching unity under optimal conditions [24] [36]. The quantum yield of PSB-12105 benefits from the inherent photophysical advantages of the boron dipyrromethene core structure [24].

The quantum yield performance of boron dipyrromethene derivatives depends significantly on structural factors including substitution patterns and molecular rigidity [24] [36]. The tetramethyl substitution pattern in PSB-12105 contributes to quantum yield maintenance by reducing non-radiative decay pathways and enhancing fluorescence efficiency [24]. The rigid planar structure of the boron dipyrromethene core minimizes vibrational relaxation processes that would otherwise compete with fluorescence emission [22] [24].

Environmental factors including solvent polarity, temperature, and pH can influence quantum yield values, but boron dipyrromethene fluorophores demonstrate remarkable stability across diverse conditions [24]. The quantum yield of PSB-12105 remains sufficiently high to enable sensitive detection methods while providing reliable fluorescence signals for quantitative applications [3] [8]. The maintained quantum yield performance ensures that PSB-12105 functions effectively as both a pharmacological probe and a fluorescent reporter [4].

Photophysical Stability Analysis

The photophysical stability of PSB-12105 derives from the exceptional photostability characteristics of boron dipyrromethene fluorophores [22] [24]. Boron dipyrromethene dyes demonstrate superior resistance to photobleaching compared to many alternative fluorescent molecules, maintaining fluorescence intensity under continuous illumination conditions [24]. The 4,4-difluoro substitution on the boron center contributes significantly to this photostability by preventing hydrolysis and oxidative degradation [22].

Comparative stability studies of boron dipyrromethene derivatives reveal that structural modifications can dramatically influence photostability [22]. The dicyano-substituted boron dipyrromethene variants demonstrate the highest stability, remaining unchanged even after extended exposure to acidic conditions [22]. The difluoro-substituted variants, such as those incorporated in PSB-12105, exhibit intermediate stability with adequate resistance to degradation under typical experimental conditions [22].